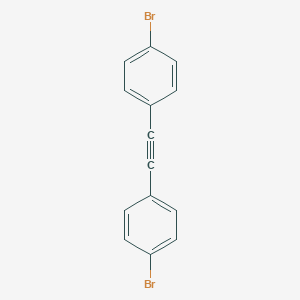
Bis(4-bromophenyl)acetylene
Overview
Description
Bis(4-bromophenyl)acetylene:
Preparation Methods
Synthetic Routes and Reaction Conditions: Suzuki-Miyaura coupling . This reaction involves the coupling of phenylacetylene with 4-bromophenylboronic acid (or sodium 4-bromophenylborate) in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its functional group tolerance.
Industrial Production Methods: While specific industrial production methods for bis(4-bromophenyl)acetylene are not widely documented, the Suzuki-Miyaura coupling remains a preferred method due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Bis(4-bromophenyl)acetylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted acetylene derivatives .
Scientific Research Applications
Chemistry: Bis(4-bromophenyl)acetylene is used as a reactant in the synthesis of ethynylarene analogs, which are important in the development of fluorescent chemosensors for detecting metal ions like nickel (II) .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a ligand in catalysis, aiding in various chemical transformations and processes .
Mechanism of Action
The mechanism by which bis(4-bromophenyl)acetylene exerts its effects largely depends on its role in specific reactions. For example, in Suzuki-Miyaura coupling, the mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the bromophenyl groups.
Transmetalation: The phenylacetylene transfers to the palladium complex.
Reductive Elimination: The final product, this compound, is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- Bis(4-chlorophenyl)acetylene
- Bis(4-fluorophenyl)acetylene
- Bis(4-iodophenyl)acetylene
Comparison: Bis(4-bromophenyl)acetylene is unique due to the presence of bromine atoms, which influence its reactivity and physical properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQGIJIHOXZMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392718 | |
| Record name | Bis(4-bromophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2789-89-1 | |
| Record name | Bis(4-bromophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


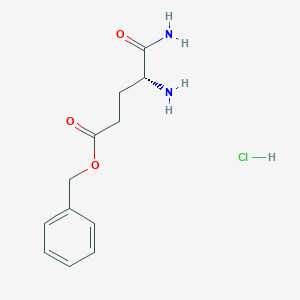
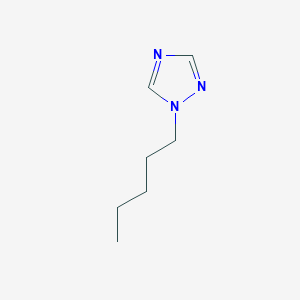
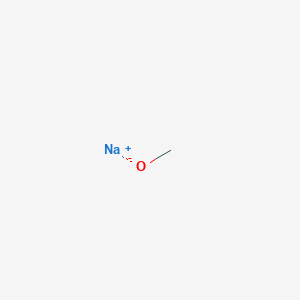
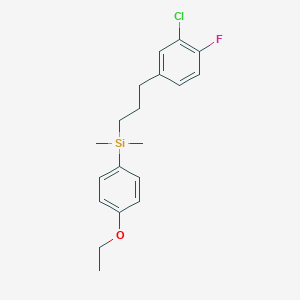
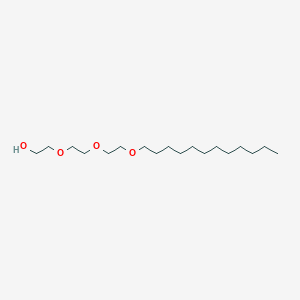
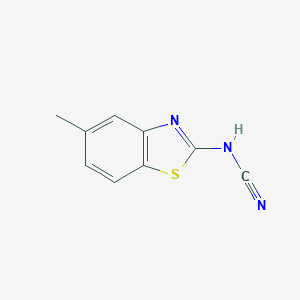
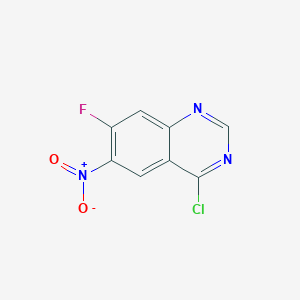
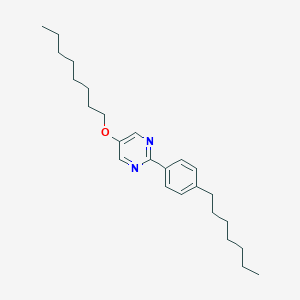
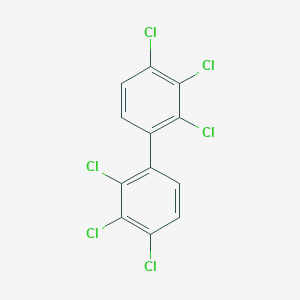
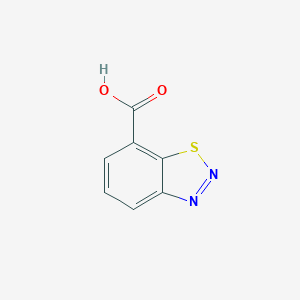
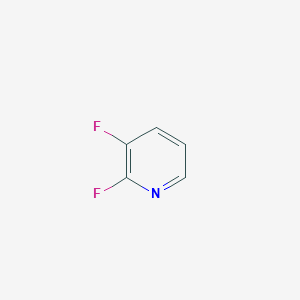

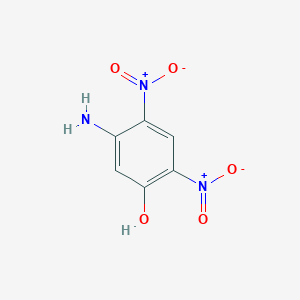
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)
